

A Comparative Guide to PF-06260933: A Potent MAP4K4 Inhibitor

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Compound of Interest

Compound Name: PF-06260933

Cat. No.: B15605689

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **PF-06260933**, a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with other alternatives, primarily GNE-495. The information is compiled from preclinical data to assist researchers in evaluating these compounds for applications in metabolic disease, inflammation, and oncology.

Introduction to MAP4K4 Inhibition

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, insulin signaling, cell migration, and cancer progression.[1][2] As a key regulator of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways, MAP4K4 has emerged as a promising therapeutic target for a range of diseases.[1] Small molecule inhibitors like **PF-06260933** offer the potential to modulate these pathways and study their effects in various disease models.

Overview of PF-06260933

PF-06260933 is an orally active and highly selective, ATP-competitive inhibitor of MAP4K4.[1][3] It has been extensively characterized in preclinical models of metabolic and inflammatory disorders, demonstrating significant potential in improving insulin sensitivity and reducing inflammation.[1]

Comparative Data: PF-06260933 vs. GNE-495

PF-06260933 and GNE-495 are two of the most well-characterized small molecule inhibitors of MAP4K4. While both exhibit high potency, their development and application have focused on different therapeutic areas, highlighting distinct advantages.

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50 (Kinase Assay)	Cellular IC50	Selectivity Notes
PF-06260933	MAP4K4	3.7 nM[3][4][5]	160 nM[3][6]	Highly selective over other kinases; also inhibits MINK1 (IC50 = 8 nM) and TNIK (IC50 = 15 nM).[5]
GNE-495	MAP4K4	3.7 nM[7][8][9][10]	Not specified	Also inhibits related kinases MINK1 and TNIK.[11]

Table 2: Preclinical Pharmacokinetics & Efficacy Highlights

Compound	Key Application Area	In Vivo Model	Efficacy Highlights	Pharmacokinetic Advantages
PF-06260933	Metabolic & Inflammatory Disease	Insulin-resistant mice	Improved glucose tolerance and reduced fasting blood glucose.[1]	Orally active with suitable PK properties for in vivo diabetes models.[4]
Atherosclerosis mouse model	Ameliorated plaque development.[3]	Good physicochemical properties and moderate human liver microsomal clearance.[4]		
GNE-495	Retinal Angiogenesis & Cancer	Neonatal retinal vascular model	Dose-dependently delayed retinal vascular outgrowth.[11]	Designed for minimal brain penetration.[11]
Mouse, Rat, Dog	Good oral bioavailability (F = 37-47%) across species.[9][11]	Low clearance and moderate terminal half-lives.[7]		

Key Advantages of PF-06260933

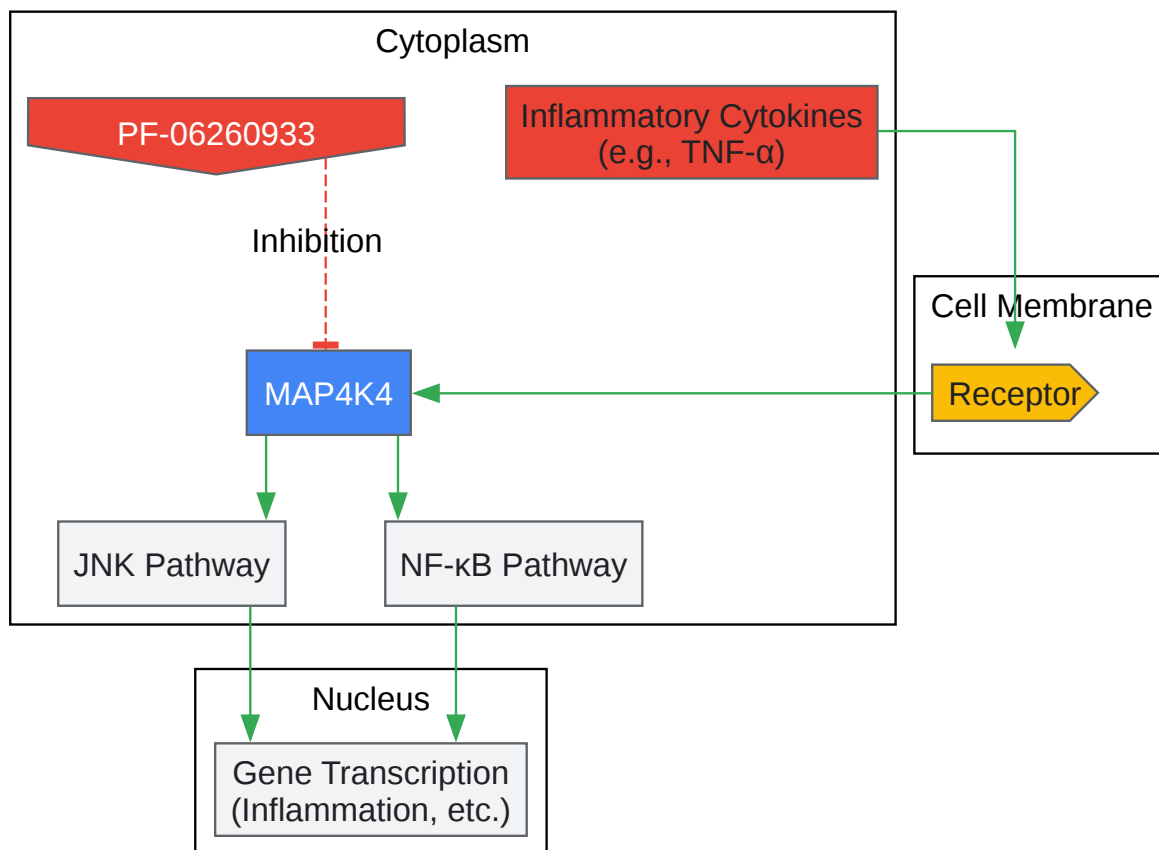
The primary advantages of **PF-06260933** lie in its demonstrated efficacy in models of metabolic and inflammatory diseases.

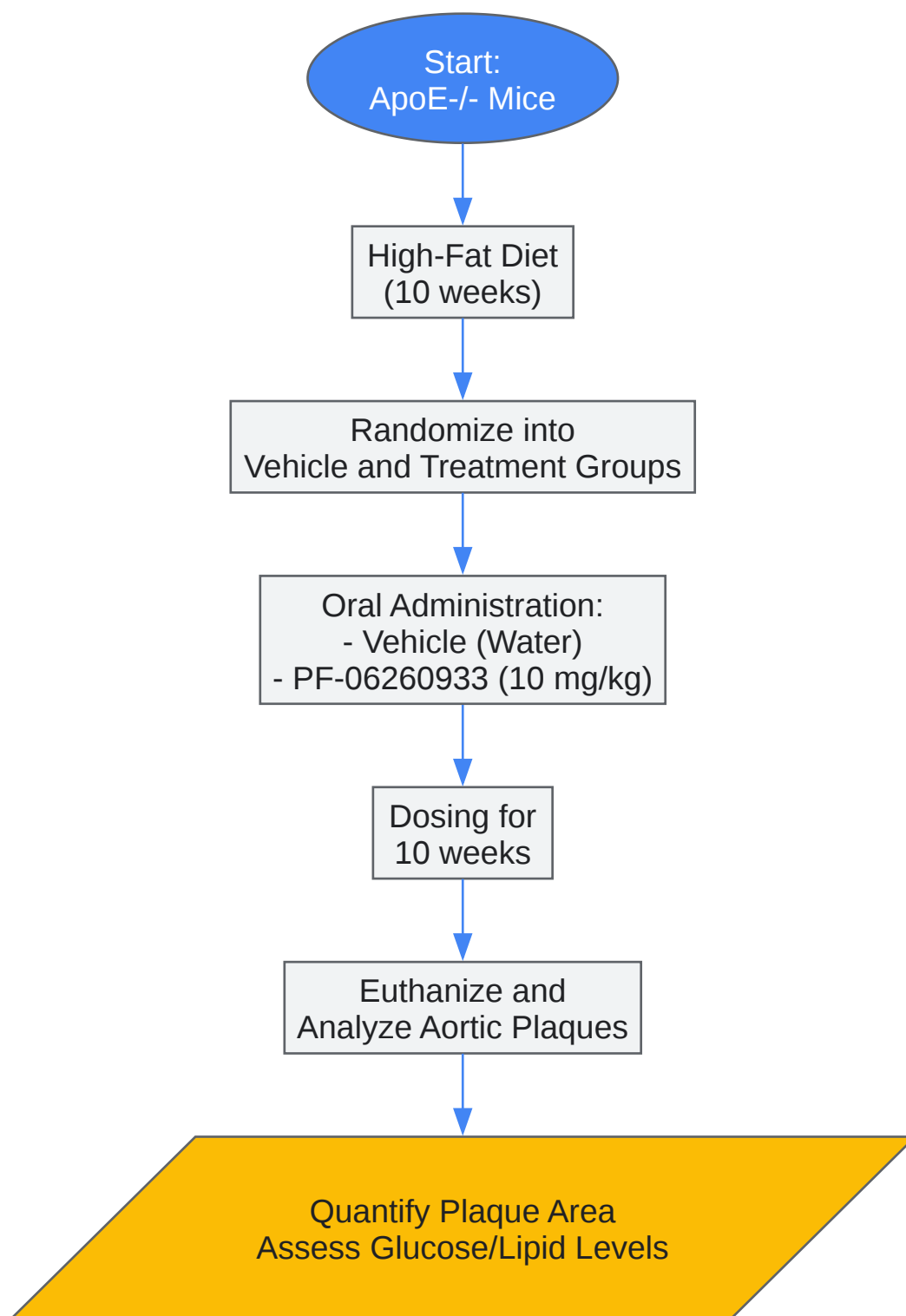
- **Metabolic Benefits:** **PF-06260933** has shown significant anti-diabetic effects, including enhancing insulin-stimulated glucose uptake in skeletal muscle cells by over 50% and improving glucose tolerance in vivo.[1]

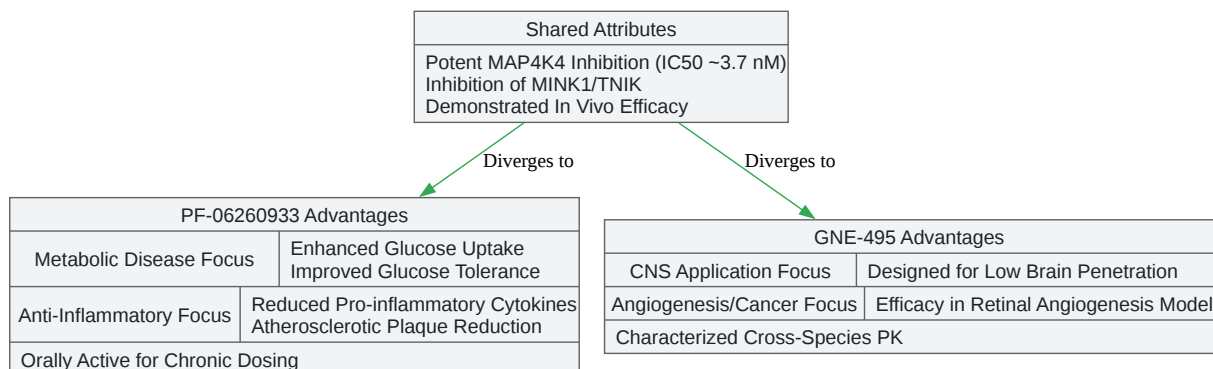
- **Anti-Inflammatory Activity:** It effectively reduces the production of pro-inflammatory cytokines like TNF- α and prevents TNF- α -mediated endothelial permeability, suggesting its utility in inflammatory conditions.[\[1\]](#)[\[3\]](#)
- **Cardiovascular Potential:** Preclinical studies have shown its ability to ameliorate atherosclerotic plaque development, indicating a potential role in cardiovascular disease research.[\[3\]](#)
- **Oral Bioavailability:** Its proven oral activity in mouse models makes it a valuable tool for chronic in vivo studies.[\[1\]](#)[\[4\]](#)

Visualizing the Mechanism and Workflow

MAP4K4 Signaling Pathway







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